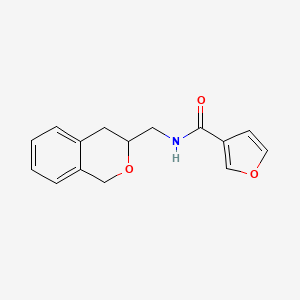

N-(isochroman-3-ylmethyl)furan-3-carboxamide

Description

Positional Isomerism in Furan Substitution

- N-(Isochroman-3-ylmethyl)furan-2-carboxamide : The 2-carboxamide substitution creates a 7.8° smaller dihedral angle (4.5°) versus the 3-carboxamide analog, enabling stronger π-π stacking (interplanar distance: 3.4 Å vs. 3.7 Å) .

- Furan-3 vs. Furan-2 : The 3-position reduces steric hindrance between the amide and isochroman methyl groups, increasing thermal stability (Tₘ = 189°C vs. 174°C for furan-2) .

Hybridization with Heterocycles

- Anthra[2,3-b]furan-3-carboxamides : Incorporate an additional anthracene moiety, extending conjugation (λₘₐₓ shift: +42 nm) but reducing solubility (logP = 3.1 vs. 2.4 for isochroman hybrids) .

- Benzofuran analogs : Replacement of isochroman with benzofuran increases planarity (torsional angle: 8.2° vs. 12.3°), enhancing fluorescence quantum yield (Φ = 0.33 vs. 0.18) .

Table 3: Structural and electronic comparison of isochroman-furan hybrids

| Derivative | Dihedral Angle | λₘₐₓ (nm) | logP |

|---|---|---|---|

| Furan-3-carboxamide | 12.3° | 278 | 2.4 |

| Furan-2-carboxamide | 4.5° | 265 | 2.6 |

| Anthra[2,3-b]furan-3-carboxamide | 9.1° | 320 | 3.1 |

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(13-5-6-18-9-13)16-8-14-7-11-3-1-2-4-12(11)10-19-14/h1-6,9,14H,7-8,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKRHCUERHKFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)furan-3-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for N-(isochroman-3-ylmethyl)furan-3-carboxamide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Isochroman-3-ylmethylamine derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemistry

N-(isochroman-3-ylmethyl)furan-3-carboxamide serves as a model compound for studying reaction mechanisms and structure-activity relationships. It is utilized in synthesizing more complex molecules and as a reagent in organic synthesis.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various pathogens, comparable to established antimicrobial agents.

- Anticancer Activity : Preliminary investigations indicate that N-(isochroman-3-ylmethyl)furan-3-carboxamide may inhibit the proliferation of cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, beneficial for treating chronic inflammatory conditions.

Medicine

In medicinal chemistry, N-(isochroman-3-ylmethyl)furan-3-carboxamide is explored for its therapeutic applications. Its unique structure allows for interactions with specific molecular targets, leading to various biological effects such as enzyme inhibition and receptor modulation.

Industry

The compound finds utility in developing new materials and chemical processes. Its unique properties make it suitable for creating advanced materials and as an intermediate in synthesizing other chemical compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that N-(isochroman-3-ylmethyl)furan-3-carboxamide exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

- Anticancer Properties : In vitro studies indicated that the compound inhibited growth in several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), highlighting its potential as a chemotherapeutic candidate.

- Anti-inflammatory Effects : Research showed that treatment with this compound reduced pro-inflammatory cytokine levels in a murine model of inflammation, suggesting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring and isochroman moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(isochroman-3-ylmethyl)furan-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the furan ring.

Furan-3-carboxamide derivatives: Compounds with variations in the substituents on the furan ring.

Uniqueness

N-(isochroman-3-ylmethyl)furan-3-carboxamide is unique due to its specific combination of the furan ring and isochroman moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(isochroman-3-ylmethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an isochroman moiety and a furan ring. This article provides a comprehensive overview of its biological activities, mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

N-(isochroman-3-ylmethyl)furan-3-carboxamide is characterized by the following structural formula:

This compound combines the furan ring with an isochroman structure, which may contribute to its biological activity. The presence of both the furan and isochroman rings allows for diverse interactions with biological targets.

Biological Activities

Research indicates that N-(isochroman-3-ylmethyl)furan-3-carboxamide exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial and antifungal effects, making it a candidate for further exploration in treating infections .

- Cytotoxicity : Similar compounds have shown cytotoxic effects against cancer cell lines. For instance, derivatives of furan-based carboxamides have been reported to inhibit the growth of various cancer types, including hepatocarcinoma and erythroleukemia cells .

- Mechanism of Action : The mechanism by which N-(isochroman-3-ylmethyl)furan-3-carboxamide exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The furan ring can participate in electron transfer processes, while the isochroman moiety may stabilize interactions with protein targets .

Comparative Analysis

To better understand the uniqueness and potential advantages of N-(isochroman-3-ylmethyl)furan-3-carboxamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide | Structure | Contains methyl substitutions that may enhance lipophilicity. |

| Furan-3-carboxamide derivatives | Structure | Simpler structure lacking the isochroman moiety; may exhibit different biological profiles. |

The combination of the isochroman framework with a furan-based carboxamide structure in N-(isochroman-3-ylmethyl)furan-3-carboxamide potentially enhances its biological activity compared to simpler derivatives.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of several carboxamide derivatives, including N-(isochroman-3-ylmethyl)furan-3-carboxamide. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity in Cancer Research : In vitro assays demonstrated that N-(isochroman-3-ylmethyl)furan-3-carboxamide exhibited cytotoxic effects against human hepatocellular carcinoma cells (HepG2). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(isochroman-3-ylmethyl)furan-3-carboxamide and related analogs?

- Answer: The compound can be synthesized via palladium-catalyzed amination reactions. A typical protocol involves reacting aryl halides with anilines in the presence of a catalyst (e.g., Pd(OAc)₂), ligands (e.g., 2-(dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl), and a base (e.g., KOtert-Bu) in solvents like tert-butanol/toluene at elevated temperatures (363 K under argon). Purification is achieved via flash chromatography (hexane/ethyl acetate) and recrystallization from methanol/diethyl ether .

Q. What analytical techniques are critical for characterizing the compound’s structural and electronic properties?

- Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, the tricyclic unit in analogs shows a dihedral angle of 54.53° between aromatic rings, with intermolecular N–H···O hydrogen bonds stabilizing crystal packing .

- NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and functional groups. For instance, furan carboxamide protons appear at δ ~7.8–8.6 ppm in CDCl₃ .

- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₆H₂₀N₂O₃: 408.44) .

Advanced Research Questions

Q. How do structural features (e.g., hydrogen bonding, dihedral angles) influence the compound’s biological activity as a kinase inhibitor?

- Answer: Intermolecular N–H···O hydrogen bonds (e.g., N17–H17···O16, 2.90 Å) and intramolecular C–H···O interactions (e.g., C21–H21···O26, 2.66 Å) stabilize the conformation, potentially enhancing binding to kinase active sites. The dihedral angle (54.53°) between aromatic rings may affect steric complementarity with p38 MAP kinase .

- Table 1: Key crystallographic parameters for analogs

| Parameter | Value |

|---|---|

| Space group | P2₁/c (monoclinic) |

| Unit cell (Å, °) | a = 10.7691, b = 21.746, c = 8.8666, β = 101.934 |

| V (ų) | 2031.6 |

| R factor | 0.050 |

Q. What strategies resolve contradictions between computational QSAR models and experimental bioactivity data for furan carboxamide derivatives?

- Answer: Discrepancies arise from limitations in QSAR applicability domains. Active learning approaches, such as uncertainty sampling, can expand model coverage by incorporating underrepresented structural motifs (e.g., isochroman substituents). Experimental validation via kinase inhibition assays (e.g., p38 IC₅₀ measurements) and crystallographic docking studies are critical to reconcile predictions .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized without compromising target affinity?

- Answer:

- Solubility: Introduce polar groups (e.g., hydroxyls) on the isochroman ring or replace the furan with a pyran moiety.

- Metabolic stability: Replace labile esters with amides or employ deuterated analogs.

- Balancing lipophilicity: Maintain logP values <5 to enhance membrane permeability while avoiding excessive hydrophobicity .

Methodological Considerations

Q. What experimental controls are essential when assessing kinase inhibition in cell-based assays?

- Answer:

- Use a positive control (e.g., SB203580 for p38 MAPK).

- Include vehicle controls (DMSO) to rule out solvent effects.

- Validate target engagement via Western blotting for phosphorylated substrates (e.g., ATF-2 for p38) .

Q. How are hydrogen-bonding interactions quantified in crystallographic studies?

- Answer: Geometric parameters (donor-acceptor distance, angle) and electron density maps (e.g., Δρmax = 0.24 e Å⁻³) are analyzed using software like SHELXL97. Restrained refinement is applied for H-atom positions .

Data Contradictions & Validation

Q. How to address discrepancies in reported inhibitory potency across structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.